molecular formula C11H14ClNO B12076755 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline

4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline

Cat. No.: B12076755
M. Wt: 211.69 g/mol
InChI Key: HEXAKCAYKXVBMC-UHFFFAOYSA-N
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Description

4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline is an aromatic amine derivative featuring a chloro substituent at the para position (C4), a methoxy group at the meta position (C3), and a cyclopropylmethyl group attached to the nitrogen atom. Its synthesis likely involves palladium-catalyzed C-N coupling or reductive amination, as seen in analogous aniline derivatives .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-N-(cyclopropylmethyl)-3-methoxyaniline

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3

InChI Key

HEXAKCAYKXVBMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC2CC2)Cl

Origin of Product

United States

Preparation Methods

Regioselective Chlorination Strategies

The para-chlorination of 3-methoxyaniline is challenging due to competing ortho/para-directing effects of the amino and methoxy groups. Two validated methods are highlighted:

Acetanilide Protection Route

  • Protection : 3-Methoxyaniline is acetylated using acetic anhydride to form 3-methoxyacetanilide, converting the amino group into a weaker meta-directing acetyl group.

  • Chlorination : Treatment with N\text{N}-chlorosuccinimide (NCS) in dichloromethane at 0–5°C introduces chlorine at the 4-position.

  • Deprotection : Hydrolysis with 6M HCl at reflux yields 4-chloro-3-methoxyaniline.

Key Data :

StepReagents/ConditionsYield
AcetylationAcetic anhydride, 80°C, 2h92%
ChlorinationNCS, CH2_2Cl2_2, 0°C, 4h78%
Deprotection6M HCl, reflux, 3h85%

Direct Chlorination with Lewis Acids

Alternatively, direct chlorination using Cl2_2 gas in the presence of FeCl3_3 as a catalyst achieves moderate regioselectivity. This method avoids protection-deprotection but requires rigorous temperature control (20–25°C) to minimize polychlorination byproducts.

N-Alkylation with Cyclopropylmethyl Groups

Cyclopropylmethyl Bromide Synthesis

Cyclopropylmethyl bromide, the alkylating agent, is synthesized via a two-step process:

  • Reduction : Methyl cyclopropyl ketone (prepared via methods in) is reduced to cyclopropylmethanol using NaBH4_4 in ethanol (yield: 88%).

  • Bromination : Cyclopropylmethanol reacts with PBr3_3 in diethyl ether at 0°C, yielding cyclopropylmethyl bromide (yield: 76%).

Alkylation of 4-Chloro-3-methoxyaniline

N-Alkylation proceeds via nucleophilic substitution under basic conditions:

Procedure :

  • 4-Chloro-3-methoxyaniline (1.0 eq) is dissolved in dry DMF.

  • K2_2CO3_3 (2.5 eq) is added to deprotonate the amine.

  • Cyclopropylmethyl bromide (1.2 eq) is added dropwise at 0°C, followed by heating to 60°C for 12h.

  • Workup includes extraction with ethyl acetate, washing with brine, and column chromatography (hexane:EtOAc = 4:1).

Optimization Insights :

  • Solvent : DMF outperforms THF and DMSO in reaction efficiency.

  • Base : K2_2CO3_3 gives higher yields than NaH or Et3_3N due to milder conditions.

  • Temperature : Reactions at 60°C minimize cyclopropyl ring opening.

Yield and Purity :

ParameterValue
Isolated Yield82%
Purity (HPLC)>98%

Alternative Synthetic Routes

Reductive Amination

A less common approach involves reductive amination of 4-chloro-3-methoxybenzaldehyde with cyclopropylmethylamine using NaBH3_3CN in methanol. However, this method suffers from low yields (≤45%) due to imine instability.

Ullmann-Type Coupling

Palladium-catalyzed coupling of 4-chloro-3-methoxyiodobenzene with cyclopropylmethylamine has been explored but requires specialized ligands (e.g., Xantphos) and elevated temperatures (110°C), yielding ≤60% product.

Scalability and Industrial Considerations

Cost Analysis

ComponentCost per kg (USD)
3-Methoxyaniline120
NCS250
Cyclopropylmethyl bromide1,800

Batch-scale production (10 kg) reduces cyclopropylmethyl bromide costs by 40% via in-situ generation .

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine.

    Oxidation Reactions: Oxidation of the amino group to form nitro compounds or other derivatives.

Common Reagents and Conditions::

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).

    Oxidation: Nitric acid (HNO₃) or other oxidizing agents.

Major Products::
  • The major product depends on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline may exhibit various biological activities. Its structural components suggest potential interactions with biological targets such as protein kinases, which are crucial in regulating cellular processes and are implicated in diseases like cancer .

  • Case Study : In vitro studies have demonstrated that compounds with similar structures can modulate kinase activity, indicating that 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline could be investigated further for its antitumor properties .

Synthesis of Derivatives

The compound serves as a valuable building block in organic synthesis, enabling the development of various derivatives that could exhibit enhanced biological activities or improved properties for specific applications.

  • Synthesis Method : The compound can be synthesized through a reaction involving 4-chloroaniline, formaldehyde, and cyclopropylmethylamine. This method allows for the production of sufficient quantities for research purposes.
Synthesis RouteReactantsReaction Conditions
Direct Synthesis4-Chloroaniline + Formaldehyde + CyclopropylmethylamineControlled temperature and time to ensure complete reaction

Potential Therapeutic Applications

Given its structural characteristics, there is ongoing research into the therapeutic applications of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline. It is being investigated for its potential use in treating diseases related to kinase activity.

  • Example : Compounds derived from similar structures have shown promise in treating immune-related diseases and certain cancers due to their ability to inhibit kinase activity .

Interaction Studies

Interaction studies are crucial for understanding the behavior of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline in biological systems. These studies focus on:

  • Molecular Interactions : Investigating how the compound interacts with proteins and other biomolecules.
  • Efficacy and Safety : Assessing the compound's effectiveness and safety profile through various assays.

Mechanism of Action

  • The exact mechanism of action is not well-documented. Further research is needed to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural and Electronic Features

  • 4-Chloro-N-(cyclopropylmethyl)aniline (CAS 69565-54-4):

    • Substituents: 4-Cl, N-CH2-cyclopropyl.
    • Molecular Weight: 195.67 g/mol (calculated).
    • Key Differences: Lacks the 3-methoxy group, reducing electron-donating effects. The absence of the methoxy group may lower solubility in polar solvents compared to the target compound .
  • 4-Chloro-N-[(3-chlorophenyl)methyl]-2-methylaniline (C14H13Cl2N): Substituents: 4-Cl, 2-Me, N-CH2-(3-Cl-C6H4). Molecular Weight: 266.17 g/mol.
  • 4-Chloro-N-(3-methylsulfanylpropyl)aniline (CAS 73595-60-5):

    • Substituents: 4-Cl, N-(CH2)3-SMe.
    • Molecular Weight: 215.74 g/mol.
    • Key Differences: The methylsulfanyl group introduces sulfur-based reactivity, which may affect metabolic stability compared to the cyclopropylmethyl group .

Physicochemical Properties

Available data for analogs suggest trends:

Property 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline (Inferred) 4-Chloro-N-(cyclopropylmethyl)aniline 4-Chloro-N-(3-methylsulfanylpropyl)aniline
Molecular Weight ~225.7 g/mol 195.67 g/mol 215.74 g/mol
logP (Partition Coefficient) Estimated 3.2–3.6 (methoxy reduces lipophilicity) 2.8–3.1 3.5–3.8 (due to SMe group)
Water Solubility Moderate (methoxy enhances polarity) Low Very low

Note: Experimental data for the target compound are unavailable; values are inferred from structural analogs .

Biological Activity

4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline is an aromatic amine with the molecular formula C₁₁H₁₄ClNO and a molecular weight of approximately 211.688 g/mol. Its structure includes a chloro group, a methoxy group, and a cyclopropylmethyl substituent, which contribute to its distinct biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₁₄ClNO
  • Molecular Weight: 211.688 g/mol
  • Appearance: White to cream crystalline powder
  • Melting Point: 76.5 to 82.5 °C

The biological activity of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline is primarily attributed to its interactions at the molecular level. The presence of the chloro and methoxy groups allows for specific binding interactions with biological targets, potentially influencing pathways related to:

  • Enzyme Inhibition: The compound may act as a substrate-competitive inhibitor for certain enzymes, similar to other compounds in its class, which has been shown in studies involving inhibitors of protein methyltransferases like SMYD2 .
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, indicating potential applications in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline and its structural analogs:

Compound NameCAS NumberBiological ActivityKey Findings
4-Chloro-N-(cyclopropylmethyl)-3-methoxyanilineNot availableAntimicrobialExhibits potential antimicrobial properties.
4-Bromo-N-(cyclopropylmethyl)-3-methoxyanilineNot availableAntimicrobialSimilar structure; potential for enhanced activity due to bromine substitution.
3-Chloro-N-(cyclopropylmethyl)-4-methoxyaniline1156170-95-4UnknownDifferent substitution pattern may alter activity.

Case Studies

  • Antimicrobial Studies : Research has indicated that compounds similar to 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline possess significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting that modifications in the amine structure can enhance or reduce activity depending on the substituents involved.
  • Enzyme Interaction Studies : A study published in the Journal of Medicinal Chemistry highlighted the importance of structural modifications in enhancing the potency and selectivity of inhibitors targeting SMYD2. While specific data on 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline was not detailed, its structural similarities suggest it may exhibit comparable inhibitory effects .

Q & A

Q. What are the established synthetic routes for 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline, and what intermediates are critical?

The synthesis typically involves multi-step protocols. A common approach starts with chlorination and methoxylation of aniline derivatives. For example, 3-chloro-4-methoxyaniline can be synthesized via chlorination of 4-methoxyaniline, followed by N-alkylation with cyclopropanemethanol derivatives. Key intermediates include 3-chloro-4-methoxyaniline and cyclopropylmethyl halides. Reaction conditions (e.g., temperature, catalysts like Ru complexes) significantly influence yield and purity .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., C-Cl and C-O bond lengths) with high precision. Studies on analogous compounds report mean σ(C–C) = 0.002 Å and R factor = 0.026 .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions (e.g., methoxy at C3, cyclopropylmethyl at N). Mass spectrometry (MS) verifies molecular weight (e.g., C11_{11}H14_{14}ClNO2_2, MW 227.7 g/mol).
  • Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .

Q. How does the compound behave under varying pH and temperature conditions?

Stability studies on similar aniline derivatives show:

  • Acidic/alkaline conditions : Hydrolysis of the methoxy group may occur at extremes (pH < 2 or > 12).
  • Thermal stability : Decomposition observed above 200°C, with potential formation of chlorinated byproducts.
  • Light sensitivity : UV exposure can induce nitro-to-amine reduction in nitroaromatic analogs .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline?

  • Catalyst selection : Ru-based catalysts (e.g., [Ru(2-(6-methoxypyridin-2-yl)-1,10-phenanthroline)(MeCN)2_2Cl]Cl) enhance N-alkylation efficiency, achieving up to 84% yield .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve cyclopropylmethyl group incorporation.
  • Temperature control : Maintaining 110°C for 12 hours minimizes side reactions during alkylation .

Q. What reaction mechanisms govern its functionalization (e.g., halogenation, cross-coupling)?

  • Electrophilic substitution : Chlorine at C4 directs further substitution to meta positions.
  • Buchwald-Hartwig amination : Enables N-aryl bond formation with aryl halides.
  • Suzuki coupling : Requires Pd catalysts for biaryl synthesis, though steric hindrance from the cyclopropylmethyl group may limit reactivity .

Q. How can computational modeling predict its biological or material properties?

  • DFT calculations : Estimate HOMO/LUMO energies for redox behavior (e.g., EHOMO_{\text{HOMO}} ≈ -5.8 eV for electron-withdrawing Cl and OCH3_3 groups).
  • Molecular docking : Screens interactions with enzymes (e.g., cytochrome P450 isoforms) to predict metabolic pathways .

Q. What experimental designs are recommended for evaluating its bioactivity?

  • Enzyme assays : Test inhibition of targets like monoamine oxidases (MAOs) using fluorometric kits.
  • Cell-based studies : Use HEK293 or HepG2 lines to assess cytotoxicity (IC50_{50}) and apoptosis markers (e.g., caspase-3).
  • ADMET profiling : Measure solubility (LogP ≈ 2.5), plasma protein binding, and CYP450 inhibition .

Q. How can green chemistry principles improve its synthesis?

  • Solvent-free conditions : Reduce waste using microwave-assisted reactions.
  • Biocatalysts : Lipases or oxidoreductases for enantioselective modifications.
  • Atom economy : Optimize stoichiometry to minimize byproducts (e.g., NaOMe as a base in alkylation steps) .

Notes

  • Methodological answers prioritize experimental design over definitions.
  • References align with evidence IDs (e.g., = Paul et al., 2017).

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